CCR6 inhibitor 1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

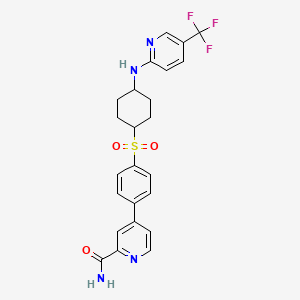

4-[4-[4-[[5-(trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]sulfonylphenyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N4O3S/c25-24(26,27)17-3-10-22(30-14-17)31-18-4-8-20(9-5-18)35(33,34)19-6-1-15(2-7-19)16-11-12-29-21(13-16)23(28)32/h1-3,6-7,10-14,18,20H,4-5,8-9H2,(H2,28,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOZLNNAVQPFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=NC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of CCR6 Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 6 (CCR6) has emerged as a significant therapeutic target in a range of inflammatory and autoimmune diseases. Its exclusive ligand, CCL20, orchestrates the migration of key immune cells, including T helper 17 (Th17) cells and B lymphocytes, to sites of inflammation. "CCR6 inhibitor 1," also identified as Compound 35 developed by Takeda Pharmaceutical, is a potent and selective small molecule antagonist of CCR6. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly antagonizing the CCR6 receptor. As a G protein-coupled receptor (GPCR), CCR6, upon binding to its ligand CCL20, initiates a cascade of intracellular signaling events. This compound competitively binds to the receptor, preventing the binding of CCL20 and thereby blocking the downstream signaling pathways. This blockade effectively inhibits the chemotactic response of CCR6-expressing cells, preventing their recruitment to inflammatory sites. Key mechanistic actions include the marked inhibition of Extracellular signal-regulated kinase (ERK) phosphorylation and the prevention of CCL20-induced human B cell migration.[1][2]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Species | Value | Selectivity | Reference |

| IC50 | Human | 6 nM | - | [1][2] |

| IC50 | Monkey | 0.45 nM | - | [1][2] |

| Selectivity | Human CCR1 | >30,000 nM | >5000-fold vs hCCR6 | [1][2] |

| Selectivity | Human CCR7 | 9400 nM | >1500-fold vs hCCR6 | [1][2] |

Signaling Pathway

The binding of CCL20 to CCR6 activates downstream signaling pathways crucial for cell migration and activation. This compound intervenes at the initial step of this cascade.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

The Discovery and Synthesis of CCR6 Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 6 (CCR6) has emerged as a compelling therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain cancers. Its exclusive ligand, CCL20 (macrophage inflammatory protein-3α), plays a crucial role in recruiting Th17 cells, regulatory T cells (Tregs), and B cells to sites of inflammation. The CCR6/CCL20 axis is implicated in the pathogenesis of diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Consequently, the development of small molecule inhibitors of CCR6 is an area of intense research. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of "CCR6 inhibitor 1," a potent and selective antagonist of the CCR6 receptor.

Discovery of this compound

This compound, also identified as compound 35 in scientific literature, is a potent and selective antagonist of the CCR6 receptor. Its discovery stemmed from the optimization of a hit compound, leading to a series of 1,4-trans-1-benzenesulfonyl-4-aminocyclohexane derivatives with improved potency and pharmacokinetic properties.

Synthesis of this compound

While the precise, step-by-step synthesis of this compound is not publicly detailed, a plausible synthetic route can be constructed based on established organic chemistry principles and methods for synthesizing analogous compounds. The proposed synthesis involves a multi-step process starting from commercially available reagents.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Quantitative Data

This compound has demonstrated potent and selective inhibition of the CCR6 receptor in various in vitro assays. A summary of its biological activity is presented in the table below.

| Parameter | Species | Value | Selectivity | Reference |

| IC50 | Monkey CCR6 | 0.45 nM | - | [1] |

| IC50 | Human CCR6 | 6 nM | - | [1] |

| IC50 | Human CCR1 | > 30,000 nM | > 5000-fold vs hCCR1 | [1] |

| IC50 | Human CCR7 | 9,400 nM | > 1500-fold vs hCCR7 | [1] |

Detailed pharmacokinetic and in vivo efficacy data for this compound are not extensively available in the public domain. However, the class of 1,4-trans-1-benzenesulfonyl-4-aminocyclohexanes has been reported to possess good pharmacokinetic properties. For context, a more recently developed CCR6 antagonist, IDOR-1117-2520, has reported pharmacokinetic data in rats and dogs, demonstrating oral bioavailability.[2]

Experimental Protocols

The characterization of this compound involves several key in vitro assays to determine its potency and mechanism of action.

CCL20-Induced B-Cell Migration Assay (Transwell Assay)

This assay assesses the ability of the inhibitor to block the chemotactic response of CCR6-expressing cells towards its ligand, CCL20.

Protocol:

-

Cell Preparation: Human peripheral blood B-lymphocytes, which endogenously express CCR6, are isolated and suspended in assay medium (e.g., RPMI with 0.5% BSA).

-

Assay Setup: A 96-well transwell plate with a polycarbonate membrane (e.g., 5 µm pore size) is used.

-

Chemoattractant: Recombinant human CCL20 (e.g., 50-100 ng/mL) is added to the lower chamber of the transwell plate.

-

Inhibitor Treatment: B-cells are pre-incubated with various concentrations of this compound for 30 minutes at 37°C.

-

Migration: The treated B-cells (e.g., 1 x 10^5 cells per well) are added to the upper chamber of the transwell plate.

-

Incubation: The plate is incubated for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified using a cell counter or by flow cytometry.

-

Data Analysis: The percentage of inhibition is calculated relative to the number of cells that migrated in the presence of CCL20 alone. An IC50 value is determined from the dose-response curve.

ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of the inhibitor on the downstream signaling cascade of CCR6, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Protocol:

-

Cell Culture and Starvation: CCR6-expressing cells (e.g., human B-cells or a CCR6-transfected cell line) are cultured to 80-90% confluency and then serum-starved for 4-6 hours to reduce basal ERK phosphorylation.

-

Inhibitor Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Cells are stimulated with CCL20 (e.g., 50-100 ng/mL) for a short period (typically 5-15 minutes) at 37°C.

-

Cell Lysis: The cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK phosphorylation.

The following diagram illustrates a general experimental workflow for evaluating CCR6 inhibitors.

Caption: General experimental workflow for CCR6 inhibitor evaluation.

CCR6 Signaling Pathway

Upon binding of CCL20, CCR6, a G-protein coupled receptor (GPCR), activates intracellular signaling pathways, primarily through the Gαi subunit. This leads to the activation of downstream effectors that mediate cellular responses such as chemotaxis, proliferation, and survival.

Caption: Simplified CCR6 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the CCR6/CCL20 axis in health and disease. Its high potency and selectivity make it a suitable probe for in vitro studies. While further development and in vivo characterization are necessary to ascertain its therapeutic potential, the discovery of this and other small molecule CCR6 antagonists represents a significant step forward in the development of novel treatments for a variety of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the available information on this compound, intended to support researchers in the field of drug discovery and development.

References

In-Depth Technical Guide: CCR6 Inhibitor 1 Binding Affinity and Functional Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional antagonism of "CCR6 inhibitor 1," a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6). This document details the quantitative binding data, in-depth experimental methodologies, and the underlying signaling pathways, presented in a format tailored for scientific and research applications.

Quantitative Binding and Functional Data Summary

"this compound," also identified as compound 35, demonstrates high affinity and potent functional inhibition of the CCR6 receptor. Its inhibitory activity has been quantified across various assays, showcasing its selectivity for CCR6 over other related chemokine receptors.

| Parameter | Species | Assay Type | Value | Cell Line/System |

| IC50 | Human | Gαi Signaling Assay | 6.0 nM | Human CCR6-transfected CHO cells |

| IC50 | Monkey | Not Specified | 0.45 nM | Monkey CCR6 |

| IC50 | Human | Cell Migration Assay | <30 nM | Human CCR6-transfected CHO cells |

| Selectivity | Human | Not Specified | >30,000 nM (IC50 for CCR1) | Not Specified |

| Selectivity | Human | Not Specified | 9,400 nM (IC50 for CCR7) | Not Specified |

Table 1: Summary of quantitative data for this compound.[1][2][3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional activity of this compound.

CCR6 Radioligand Competition Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR6 receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CCR6.

-

Radioligand: [125I]MIP-3α (CCL20), the endogenous ligand for CCR6.

-

Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.

-

Wash Buffer: 25 mM HEPES (pH 7.4), 500 mM NaCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: High concentration of unlabeled CCL20.

-

Filtration System: 96-well glass fiber filter plates and a vacuum harvester.

-

Scintillation Counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the CCR6-expressing cell membranes, a fixed concentration of [125I]MIP-3α, and varying concentrations of this compound or unlabeled CCL20 (for non-specific binding).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a vacuum harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Dry the filter plates and add a scintillation cocktail.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

Calculate the specific binding at each inhibitor concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Gαi Signaling Assay

This functional assay measures the inhibition of the Gαi-protein signaling cascade initiated by the binding of CCL20 to CCR6.

Materials:

-

Cell Line: CHO cells stably co-expressing human CCR6 and a Gαi-coupled reporter system.

-

Ligand: Recombinant human CCL20.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer/Medium: As recommended for the specific reporter system.

-

Detection Reagents: As required by the reporter system (e.g., luciferase substrate).

-

Luminometer.

Procedure:

-

Plate the CCR6-expressing CHO cells in a 96-well plate and culture until they reach the appropriate confluency.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with the different concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of CCL20 (typically at its EC80 concentration for Gαi activation).

-

Incubate for the recommended time to allow for signal generation.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Plot the percentage of inhibition of the CCL20-induced signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Chemotaxis Assay (Human B-Cell Migration)

This functional assay assesses the ability of this compound to block the migration of human B cells towards a CCL20 gradient.

Materials:

-

Cells: Isolated primary human B cells.

-

Chemoattractant: Recombinant human CCL20.

-

Test Compound: this compound, serially diluted.

-

Assay Medium: RPMI 1640 supplemented with 0.5% BSA or human serum albumin.

-

Transwell Inserts: Polycarbonate membrane inserts (typically 5 µm pore size for lymphocytes) for 24-well plates.

-

Fluorescent Dye or Flow Cytometer for cell quantification.

Procedure:

-

Isolate human B cells from peripheral blood.

-

Resuspend the B cells in assay medium.

-

Prepare serial dilutions of this compound and pre-incubate with the B cells.

-

Add assay medium containing CCL20 to the lower chambers of the 24-well plate.

-

Place the transwell inserts into the wells and add the pre-incubated B cell suspension to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period of 1.5 to 4 hours to allow for cell migration.

-

Following incubation, remove the inserts and collect the migrated cells from the lower chamber.

-

Quantify the number of migrated cells using a fluorescent dye and a plate reader or by flow cytometry.

-

Plot the percentage of inhibition of CCL20-induced migration against the logarithm of the inhibitor concentration to calculate the IC50.

ERK Phosphorylation Assay

This assay measures the inhibition of the downstream signaling molecule ERK, which is phosphorylated upon CCR6 activation.

Materials:

-

Cells: Human primary cells (e.g., B cells or T cells) or a cell line endogenously expressing CCR6.

-

Ligand: Recombinant human CCL20.

-

Test Compound: this compound, serially diluted.

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Secondary Antibody: HRP-conjugated secondary antibody.

-

Western Blotting Equipment and Reagents.

-

Chemiluminescence Detection System.

Procedure:

-

Culture the cells to the desired density.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with CCL20 for a short period (e.g., 5-15 minutes) to induce maximal ERK phosphorylation.

-

Immediately lyse the cells with ice-cold lysis buffer.

-

Determine the total protein concentration of each lysate.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies against p-ERK and total ERK.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

-

Plot the percentage of inhibition of CCL20-induced ERK phosphorylation against the logarithm of the inhibitor concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

CCR6 Signaling Pathway

The binding of the chemokine CCL20 to its receptor CCR6, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process is primarily mediated through the Gαi subunit of the heterotrimeric G-protein.

Experimental Workflow: Competition Binding Assay

The workflow for determining the IC50 of this compound using a competition binding assay involves a series of sequential steps from preparation to data analysis.

Experimental Workflow: Functional Assays (Chemotaxis & ERK Phosphorylation)

The general workflow for assessing the functional antagonism of this compound through chemotaxis or ERK phosphorylation assays follows a similar logical progression.

References

Target Validation of CCR6 Inhibition in Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 6 (CCR6) and its exclusive ligand, CCL20, represent a critical axis in the pathogenesis of numerous autoimmune diseases.[1][2] This pathway is instrumental in the recruitment of pro-inflammatory T helper 17 (Th17) cells, as well as other immune cells such as regulatory T cells (Tregs), B cells, and immature dendritic cells, to sites of inflammation.[3][4] Dysregulation of the CCR6/CCL20 axis is strongly implicated in the pathology of conditions including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2][5] Consequently, the inhibition of CCR6 has emerged as a promising therapeutic strategy to attenuate the inflammatory cascade in these disorders.[5][6]

This technical guide provides an in-depth overview of the target validation for "CCR6 inhibitor 1," a potent and selective antagonist of CCR6. We will delve into its mechanism of action, preclinical data supporting its therapeutic potential, detailed experimental protocols for target validation, and a comprehensive look at the underlying signaling pathways.

"this compound": A Potent and Selective Antagonist

"this compound" has been identified as a highly potent and selective small molecule inhibitor of the CCR6 receptor.[7][8] Its primary mechanism of action is the blockade of the interaction between CCR6 and its ligand CCL20, thereby preventing the downstream signaling events that lead to immune cell migration.[5] A key downstream effect that is markedly blocked by this inhibitor is the phosphorylation of Extracellular signal-regulated kinase (ERK).[7][8]

Quantitative Data: In Vitro Potency and Selectivity

The in vitro activity of "this compound" and other exemplary CCR6 antagonists demonstrates a strong potential for therapeutic efficacy. The available data is summarized in the tables below.

| Compound | Target | IC50 (nM) | Species | Assay Type | Reference |

| This compound | CCR6 | 6 | Human | Not Specified | [7][8] |

| CCR6 | 0.45 | Monkey | Not Specified | [7][8] | |

| CCX9664 | CCR6 | 24 | Human | Chemotaxis (CD4+ PBMC) | [9] |

Table 1: In Vitro Potency of CCR6 Inhibitors

High selectivity is a critical attribute for any therapeutic candidate to minimize off-target effects. "this compound" has demonstrated excellent selectivity against other chemokine receptors.

| Compound | Target | IC50 (nM) | Fold Selectivity vs. Human CCR6 | Reference |

| This compound | CCR1 | >30,000 | >5000 | [7][8] |

| CCR7 | 9,400 | >1500 | [7][8] |

Table 2: Selectivity Profile of "this compound"

Preclinical Validation in Autoimmune Disease Models

While specific in vivo efficacy data for "this compound" is not extensively available in the public domain, numerous studies utilizing other potent CCR6 antagonists, as well as genetic knockout models, provide strong validation for CCR6 as a therapeutic target in autoimmune diseases.

Psoriasis Models

The role of the IL-23/Th17 axis is central to the pathogenesis of psoriasis.[10] CCR6 and CCL20 are highly expressed in psoriatic skin lesions.[3] Preclinical studies in mouse models of psoriasis have consistently demonstrated the therapeutic benefit of CCR6 inhibition.

-

Imiquimod (IMQ)-Induced Psoriasis: In this model, topical application of imiquimod induces a psoriasis-like skin inflammation. Treatment with a humanized anti-CCR6 monoclonal antibody in human CCR6 knock-in mice completely abolished all signs of inflammation.[11] Another small molecule CCR6 antagonist, CCX9664, significantly reduced the dermal manifestations of the disease in this model.[9]

-

IL-23-Induced Psoriasis: Intradermal injection of IL-23 also induces a psoriasiform dermatitis. In this model, CCR6 deficient mice failed to develop significant skin inflammation.[7] Furthermore, treatment with the CCR6 antagonist CCX9664 also led to a significant reduction in dermal inflammation.[9]

| Model | Intervention | Key Findings | Reference |

| Imiquimod-Induced Psoriasis | Anti-hCCR6 mAb | Complete abolishment of inflammation | [11] |

| Imiquimod-Induced Psoriasis | CCX9664 | Significant reduction in dermal manifestations | [9] |

| IL-23-Induced Psoriasis | CCR6 knockout | Failure to develop significant skin inflammation | [7] |

| IL-23-Induced Psoriasis | CCX9664 | Significant reduction in dermal inflammation | [9] |

Table 3: Efficacy of CCR6 Inhibition in Psoriasis Models

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis. The infiltration of pathogenic Th17 cells into the central nervous system (CNS) is a key driver of disease progression.

-

Studies have shown that CCR6-deficient mice are highly resistant to the induction of EAE.[10]

-

Treatment with a neutralizing anti-CCR6 antibody or a novel receptor antagonist was shown to impair the development of EAE. This was attributed to a reduction in the priming of autoreactive CD4+ T cells.[12][13]

-

In MOG-induced EAE, an anti-human CCR6 antibody attenuated clinical symptoms and reduced the infiltration of inflammatory cells into the CNS.[11]

| Model | Intervention | Key Findings | Reference |

| EAE | CCR6 knockout | High resistance to EAE induction | [10] |

| EAE | Anti-CCR6 Ab / Antagonist | Impaired development of EAE, reduced T cell priming | [12][13] |

| MOG-Induced EAE | Anti-hCCR6 mAb | Attenuated clinical symptoms, reduced CNS inflammation | [11] |

Table 4: Efficacy of CCR6 Inhibition in an EAE Model

Experimental Protocols

Chemotaxis Assay

This assay is fundamental for assessing the ability of a CCR6 inhibitor to block the migration of immune cells towards CCL20.

Principle: The assay measures the migration of CCR6-expressing cells across a porous membrane in response to a CCL20 gradient. The inhibitory effect of a compound is determined by its ability to reduce this migration.

Detailed Protocol:

-

Cell Preparation: Isolate CCR6-expressing cells (e.g., human peripheral blood mononuclear cells [PBMCs] or a T-cell line) and resuspend them in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

-

Inhibitor Preparation: Prepare serial dilutions of "this compound" in chemotaxis buffer. Pre-incubate the cells with the inhibitor or vehicle control for 30 minutes at 37°C.

-

Assay Setup:

-

Add chemotaxis buffer containing CCL20 (e.g., 50 ng/mL) to the lower wells of a 96-well chemotaxis plate (e.g., Corning Transwell® with 5 µm pore size).

-

Add the pre-incubated cell suspension to the upper chamber (the insert).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification:

-

Carefully remove the upper chamber.

-

Quantify the number of migrated cells in the lower chamber using a cell counter, flow cytometry, or a fluorescent dye-based method (e.g., Calcein-AM).

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Psoriasis Model (Imiquimod-Induced)

Principle: This model mimics key features of human psoriasis, including epidermal hyperplasia and inflammatory cell infiltration, driven by the activation of Toll-like receptor 7 by imiquimod.

Detailed Protocol:

-

Animals: Use 8-12 week old mice (e.g., BALB/c or C57BL/6).

-

Induction: Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved back and right ear of each mouse for 5-7 consecutive days.

-

Treatment: Administer "this compound" or vehicle control daily via an appropriate route (e.g., oral gavage or intraperitoneal injection), starting from the first day of imiquimod application.

-

Monitoring:

-

Measure ear thickness daily using a digital caliper.

-

Score the severity of skin inflammation on the back based on erythema, scaling, and thickness (e.g., on a scale of 0-4 for each parameter).

-

-

Endpoint Analysis:

-

At the end of the study, collect skin and ear tissue for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

-

Isolate cells from the skin and draining lymph nodes for flow cytometric analysis of immune cell populations (e.g., Th17 cells, neutrophils).

-

Measure cytokine levels (e.g., IL-17, IL-22) in tissue homogenates by ELISA or qPCR.

-

-

Data Analysis: Compare the treatment group to the vehicle control group for all measured parameters.

ERK Phosphorylation Assay (Western Blot)

Principle: This assay measures the phosphorylation of ERK, a key downstream signaling molecule of the CCR6 pathway. Inhibition of ERK phosphorylation provides evidence of the inhibitor's mechanism of action.

Detailed Protocol:

-

Cell Culture and Starvation: Culture CCR6-expressing cells to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

-

Inhibitor Treatment: Pre-incubate the starved cells with "this compound" or vehicle control for 30-60 minutes.

-

Stimulation: Stimulate the cells with CCL20 (e.g., 100 ng/mL) for 5-15 minutes at 37°C.

-

Cell Lysis: Immediately place the cells on ice, wash with cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal for each sample.

CCR6 Signaling Pathway

The binding of CCL20 to CCR6, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][4] This process is mediated by the Gαi subunit of the heterotrimeric G-protein.[4] Activation of Gαi leads to the dissociation of the Gβγ subunits, which in turn activate Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[1]

PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[1] PI3K activation leads to the phosphorylation of PIP2 to PIP3, which subsequently activates Akt. Both the PKC and PI3K/Akt pathways converge on the activation of the MAPK/ERK cascade.[14] The culmination of these signaling events is the reorganization of the actin cytoskeleton, leading to cell chemotaxis and migration towards the CCL20 gradient.[1]

Conclusion

The validation of CCR6 as a therapeutic target in autoimmune diseases is strongly supported by a robust body of preclinical evidence. The CCR6/CCL20 axis is a key driver of the inflammatory cell recruitment that underpins the pathology of diseases such as psoriasis and multiple sclerosis. "this compound," with its high potency and selectivity, represents a promising therapeutic candidate. The experimental protocols and pathway information provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and advance CCR6-targeted therapies. The successful clinical development of a CCR6 inhibitor could offer a novel and effective treatment paradigm for a range of debilitating autoimmune conditions.

References

- 1. Pleiotropic Immune Functions of Chemokine Receptor 6 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of the CCR6/CCL20 Biological Axis on the Invasion and Metastasis of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR6 as a possible therapeutic target in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Phosphorylation of CCR6 on Distinct Ser/Thr Residues in the Carboxyl Terminus Differentially Regulates Biological Function [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Efficacy of IDOR-1117-2520, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI - CCR6 is required for IL-23–induced psoriasis-like inflammation in mice [jci.org]

- 8. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]

- 9. Inhibition Of Chemokine Receptors CCR1 and CCR6 As Promising Therapies For Autoimmune Diseases Such As Rheumatoid Arthritis and Psoriasis - ACR Meeting Abstracts [acrabstracts.org]

- 10. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI Insight - Essential role for CCR6 in certain inflammatory diseases demonstrated using specific antagonist and knockin mice [insight.jci.org]

- 12. Inhibition of CCR6 function reduces the severity of experimental autoimmune encephalomyelitis via effects on the priming phase of the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Role of CCR6 Inhibitor 1 in Modulating Th17 Cell Migration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells, are critical mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. A key factor in the pathogenic activity of Th17 cells is their migration to and accumulation in inflamed tissues. This migratory process is predominantly orchestrated by the chemokine receptor CCR6 and its exclusive ligand, CCL20. Consequently, the CCR6-CCL20 axis represents a highly attractive therapeutic target for a range of inflammatory disorders. This technical guide provides an in-depth analysis of "CCR6 inhibitor 1," a potent and selective antagonist of the CCR6 receptor, and its role in the inhibition of Th17 cell migration.

This compound: A Profile

This compound is a small molecule antagonist designed to selectively block the interaction between CCL20 and CCR6, thereby impeding the downstream signaling events that lead to chemotaxis.

Quantitative Data Summary

The following tables summarize the known inhibitory activities of this compound and provide a representative example of data from a Th17 cell migration inhibition assay.

| Target | Species | IC50 (nM) | Reference |

| CCR6 | Human | 6 | [1] |

| CCR6 | Monkey | 0.45 | [1] |

| CCR1 | Human | >30,000 | [1] |

| CCR7 | Human | 9,400 | [1] |

Table 1: In vitro inhibitory activity of this compound against various chemokine receptors.

| Treatment | CCL20 (ng/mL) | Migrated Th17 cells (cells/well) | % Inhibition |

| Vehicle Control | 0 | 150 ± 25 | - |

| Vehicle Control | 100 | 1250 ± 110 | 0 |

| This compound (10 nM) | 100 | 625 ± 75 | 50 |

| This compound (100 nM) | 100 | 250 ± 40 | 80 |

| This compound (1 µM) | 100 | 160 ± 30 | 99.2 |

Table 2: Representative data from a dose-response inhibition of CCL20-induced Th17 cell migration by this compound in a Transwell assay. Data are presented as mean ± standard deviation.

CCR6 Signaling Pathway and Inhibition

The binding of CCL20 to CCR6, a G protein-coupled receptor (GPCR), initiates a signaling cascade that is crucial for chemotaxis. This process involves the activation of heterotrimeric G proteins, leading to downstream effector activation.

Experimental Protocols

In Vitro Polarization of Human Th17 Cells

A detailed protocol for the differentiation of naive CD4+ T cells into Th17 cells is essential for subsequent migration assays.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

CD4+ T Cell Isolation Kit (negative selection)

-

Naive CD4+ T Cell Isolation Kit

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, 50 µM 2-mercaptoethanol

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

-

Recombinant human IL-6, TGF-β, IL-23, IL-1β

-

Anti-IFN-γ and Anti-IL-4 neutralizing antibodies

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for CD4+ T cells using a negative selection kit.

-

Isolate naive CD4+ T cells (CD4+CD45RA+CCR7+) by cell sorting or using a naive CD4+ T cell isolation kit.

-

Activate naive CD4+ T cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.

-

Culture the cells in complete RPMI-1640 medium supplemented with the following polarizing cytokines: IL-6 (20 ng/mL), TGF-β (5 ng/mL), IL-23 (20 ng/mL), and IL-1β (10 ng/mL).

-

Add anti-IFN-γ (10 µg/mL) and anti-IL-4 (10 µg/mL) to the culture to prevent differentiation into Th1 and Th2 lineages.

-

Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

-

Confirm Th17 differentiation by intracellular staining for IL-17A and RORγt using flow cytometry.

Th17 Cell Migration (Chemotaxis) Assay

The Transwell migration assay is a standard method to quantify the chemotactic response of Th17 cells to CCL20 and to evaluate the inhibitory effect of compounds like this compound.

Materials:

-

Polarized human Th17 cells

-

Transwell inserts with 5 µm pore size polycarbonate membranes for 24-well plates

-

Recombinant human CCL20

-

This compound (dissolved in DMSO)

-

Chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA)

-

Counting solution (e.g., Trypan Blue) or a cell viability reagent

Procedure:

-

Starve the polarized Th17 cells in serum-free medium for 2-4 hours prior to the assay.

-

Prepare a stock solution of this compound in DMSO and dilute it to the desired concentrations in chemotaxis buffer. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Add 600 µL of chemotaxis buffer containing CCL20 (e.g., 100 ng/mL) to the lower chambers of the 24-well plate. For the negative control, add buffer without CCL20.

-

Resuspend the starved Th17 cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the Th17 cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

-

Add 100 µL of the pre-incubated cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell inserts.

-

Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully remove the Transwell inserts.

-

Collect the migrated cells from the lower chamber.

-

Count the number of migrated cells using a hemocytometer and Trypan Blue exclusion, or by using a cell counting instrument or a viability assay like MTT or Calcein-AM.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control.

Conclusion

The targeted inhibition of the CCR6-CCL20 axis presents a promising therapeutic strategy for a multitude of inflammatory and autoimmune diseases driven by Th17 cells. "this compound" has demonstrated potent and selective antagonism of the CCR6 receptor. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this and other CCR6 inhibitors' efficacy in blocking Th17 cell migration. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of inhibitors.

References

The CCR6/CCL20 Axis in Inflammatory Diseases: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The C-C chemokine receptor 6 (CCR6) and its exclusive chemokine ligand, C-C motif chemokine ligand 20 (CCL20), form a critical signaling axis in the immune system.[1][2] This pair plays a pivotal role in directing the migration of various immune cells, including T helper 17 (Th17) cells, regulatory T cells (Tregs), B cells, and immature dendritic cells, to sites of inflammation.[1][3][4] Under normal physiological conditions, this axis is crucial for mucosal immunity and immune surveillance. However, its dysregulation is strongly implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, making it a subject of intense research and a promising target for therapeutic intervention.[4][5][6][7] This guide provides an in-depth overview of the CCR6/CCL20 axis, its role in key inflammatory diseases, relevant quantitative data, experimental protocols, and its potential as a drug target.

The CCR6/CCL20 Signaling Pathway

CCR6 is a G protein-coupled receptor (GPCR) that, upon binding to its ligand CCL20, initiates a cascade of intracellular signaling events.[8][9] This activation leads to the mobilization of intracellular calcium and the activation of several downstream pathways, including the PI3K/Akt and MAPK/ERK pathways.[3][9][10] These signaling cascades ultimately result in chemotaxis, the directed migration of the cell along the CCL20 concentration gradient towards the site of inflammation.[3][8] Pro-inflammatory cytokines such as TNF-α and IL-17 are potent inducers of CCL20 expression in various cell types, particularly epithelial cells, creating a positive feedback loop that amplifies immune cell recruitment and perpetuates inflammation.[11][12]

Role in Key Inflammatory Diseases

Genome-wide association studies (GWAS) have linked the CCR6 gene to several inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[4][5][6][7] The axis is central to the recruitment of pathogenic Th17 cells, which are key drivers of inflammation in these conditions.[13]

Rheumatoid Arthritis (RA)

In RA, the CCR6/CCL20 axis is implicated in the recruitment of inflammatory cells into the synovial tissue.[5][13][14] Both CCR6 and CCL20 are found at significantly higher levels in the joints, blood, and tissues of RA patients compared to healthy individuals.[6] This influx of CCR6-expressing cells, particularly Th17 cells, contributes to the chronic inflammation and joint destruction characteristic of the disease.[13]

Psoriasis

The axis is a key driver of psoriatic inflammation.[11][15] Pro-inflammatory cytokines like IL-17A and IL-23 stimulate keratinocytes in the skin to produce high levels of CCL20.[11][15] This creates a chemotactic gradient that recruits CCR6-expressing Th17 cells into the skin, establishing an inflammatory loop that results in the characteristic psoriatic plaques.[11][12][15]

Inflammatory Bowel Disease (IBD)

In IBD, which includes Crohn's disease (CD) and ulcerative colitis (UC), the CCR6/CCL20 axis plays a pivotal role in intestinal inflammation.[16] CCL20 expression is significantly increased in the intestinal epithelium of patients with active IBD, stimulated by pro-inflammatory cytokines like TNF-α and IL-1β.[2][16] This leads to the recruitment of CCR6+ lymphocytes to the gut mucosa, disrupting immune homeostasis and driving the chronic inflammation that damages intestinal tissue.[1][16]

Data Presentation: Expression of CCR6/CCL20 in Inflammatory Diseases

The following tables summarize quantitative data on the upregulation of CCR6 and CCL20 in various inflammatory conditions as cited in the literature.

Table 1: Upregulation of CCR6 and CCL20 mRNA in Psoriasis Vulgaris

| Target | Patient Lesional Skin (Expression Level ± SD) | Normal Control Skin (Expression Level ± SD) | P-value |

|---|---|---|---|

| CCL20 mRNA | 1.1397 ± 0.0521 | 0.8681 ± 0.0308 | <0.001[17] |

| CCR6 mRNA | 1.1103 ± 0.0538 | 0.9131 ± 0.0433 | <0.001[17] |

(Data sourced from a study with 35 psoriasis patients and 18 normal controls)[17]

Table 2: Upregulation of CCR6 and CCL20 mRNA in Inflammatory Bowel Disease

| Disease | Target | Fold Increase in Active Inflammation |

|---|---|---|

| Ulcerative Colitis | CCL20 mRNA | 5.4-fold[2] |

| CCR6 mRNA | 1.8-fold[2] | |

| Crohn's Disease | CCL20 mRNA | 4.2-fold[2] |

| CCR6 mRNA | 2.0-fold[2] |

(Data represents the increase in mRNA abundance during active inflammation)[2]

Therapeutic Targeting of the CCR6/CCL20 Axis

Given its central role in driving inflammation, the CCR6/CCL20 axis is an attractive target for drug development.[4][18][19] Strategies focus on disrupting the interaction between the receptor and its ligand to prevent the migration of pathogenic immune cells.

Table 3: Examples of Investigational Inhibitors of the CCR6/CCL20 Axis

| Inhibitor Type | Name/Example | Mechanism of Action | Disease Models/Studies |

|---|---|---|---|

| Anti-CCL20 Antibody | GSK3050002 (humanized IgG1k) | Neutralizes CCL20, preventing it from binding to CCR6. | Psoriasis (human skin blister model showed dose-dependent reduction of CCR6+ T-cell recruitment).[15][18] |

| Anti-CCR6 Antibody | Humanized anti-CCR6 mAbs | Binds to CCR6, blocking CCL20-mediated signaling and migration. | Psoriasis (improved imiquimod-induced psoriasis-like disease in mice).[15] |

| Small Molecule Antagonist | Compound MR120 | A selective, small-molecule antagonist of CCR6. | IBD (showed anti-inflammatory efficacy in murine models of colitis).[20] |

| Locked Dimer | CCL20 (S64C) Variant | A disulfide-locked dimer of CCL20 that inhibits CCR6-mediated chemotaxis. | Psoriasis (proposed as an anti-inflammatory agent).[15] |

Experimental Protocols

Studying the CCR6/CCL20 axis involves a variety of immunological and cell biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Chemotaxis Assay (Transwell Migration)

This assay measures the directed migration of CCR6-expressing cells towards a CCL20 gradient.

Methodology:

-

Cell Preparation: Isolate CCR6-positive cells (e.g., from PBMCs or cultured cell lines). Wash and resuspend the cells in chemotaxis buffer (e.g., RPMI 1640 with 0.05% human albumin) at a concentration of 1-2.5 x 10^6 cells/mL.[21][22][23]

-

Assay Plate Setup: Use a Transwell plate with a polycarbonate membrane (typically 3.0-5.0 µm pore size). Add recombinant CCL20 diluted in chemotaxis buffer to the lower wells. A concentration gradient is often tested (e.g., 0, 10, 50, 100, 200 ng/mL).[22] Add buffer alone to control wells for measuring spontaneous migration.[21]

-

Cell Seeding: Add 100 µL of the prepared cell suspension to the upper chamber of each Transwell insert.[23]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator. Incubation time varies depending on the cell type, typically ranging from 90 minutes to 24 hours.[21][22]

-

Quantification: After incubation, remove the inserts. Collect the cells that have migrated into the lower chamber. Count the migrated cells using a flow cytometer for a set period or by manual counting with a hemocytometer.[21]

-

Data Analysis: Calculate the chemotaxis index by dividing the number of cells that migrated towards CCL20 by the number of cells that spontaneously migrated towards the control buffer.[21]

Protocol 2: CCR6 Expression Analysis by Flow Cytometry

This protocol quantifies the percentage of cells expressing the CCR6 receptor on their surface.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from blood, tissue, or cell culture. A typical starting number is 0.5 x 10^6 cells per sample.[24]

-

Staining: Pellet the cells and resuspend them in 100 µL of cold staining buffer (e.g., PBS with 1% BSA).[24] Add a fluorochrome-conjugated anti-human CCR6 antibody. In parallel, stain a separate tube with a matched isotype control antibody to account for non-specific binding.[24][25]

-

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.[24]

-

Washing: After incubation, add 2-5 mL of cold staining buffer to each tube, centrifuge to pellet the cells, and discard the supernatant. This step removes unbound antibodies.[24]

-

Data Acquisition: Resuspend the cell pellet in sheath fluid for immediate analysis on a flow cytometer.[24] Alternatively, cells can be fixed in 1% formaldehyde for later analysis.[24]

-

Data Analysis: Using the flow cytometry software, gate on the cell population of interest (e.g., CD4+ T cells). Compare the fluorescence intensity of the CCR6-stained sample to the isotype control to determine the percentage of CCR6-positive cells.

Protocol 3: CCL20 Quantification by ELISA

This assay measures the concentration of CCL20 protein in biological samples like serum, plasma, or cell culture supernatants.

Methodology:

-

Plate Preparation: Use a 96-well microplate pre-coated with a capture antibody specific for human CCL20.[26][27]

-

Standard Curve: Prepare a serial dilution of a known concentration of recombinant human CCL20 standard to create a standard curve (e.g., ranging from 15.6 pg/mL to 1000 pg/mL).[26]

-

Sample Addition: Add 100 µL of standards and samples (e.g., serum, plasma, cell culture supernatant) into the appropriate wells.[28] Incubate for 90 minutes at room temperature or overnight at 4°C.[28]

-

Detection Antibody: Wash the wells to remove unbound substances. Add a biotin-conjugated anti-human CCL20 detection antibody to each well.[26][28] Incubate to allow binding.

-

Enzyme Conjugate: Wash the wells again. Add an enzyme conjugate, typically HRP-conjugated streptavidin, which will bind to the biotinylated detection antibody.[26][28]

-

Substrate Addition: After a final wash, add a substrate solution (e.g., TMB). The enzyme will catalyze a color change proportional to the amount of CCL20 present.[27]

-

Measurement: Stop the reaction using a stop solution (e.g., sulfuric acid).[29] Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Plot the standard curve and use it to calculate the concentration of CCL20 in the unknown samples.

Protocol 4: Immunohistochemistry (IHC) for CCR6/CCL20

IHC is used to visualize the expression and localization of CCR6 and CCL20 within tissue sections.

Methodology:

-

Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut thin sections (e.g., 4-5 µm) and mount them on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol solutions.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the target antigens. The specific buffer and heating method depend on the antibody used.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding using a protein block (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for either CCR6 or CCL20. Incubation is typically done overnight at 4°C.

-

Secondary Antibody and Detection: Wash the slides and apply a biotinylated secondary antibody, followed by an HRP-conjugated streptavidin complex.

-

Chromogen: Add a chromogen substrate (e.g., DAB), which will produce a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the sections with a nuclear stain like hematoxylin to provide tissue context.[30] Dehydrate the slides, clear in xylene, and mount with a coverslip.

-

Analysis: Examine the slides under a microscope to assess the intensity and cellular localization of the staining for CCR6 or CCL20.[31]

Conclusion

The CCR6/CCL20 axis is a master regulator of immune cell trafficking that is fundamental to the pathogenesis of several major inflammatory diseases.[3][16] Its upregulation in conditions like rheumatoid arthritis, psoriasis, and IBD highlights its role in recruiting and retaining pathogenic leukocytes in target tissues.[5][15][16] The detailed understanding of its signaling pathways and pathological function, facilitated by the experimental protocols outlined here, has established this axis as a high-potential therapeutic target.[4][7][32] The development of specific inhibitors, from monoclonal antibodies to small molecules, holds significant promise for a new class of treatments for these debilitating chronic conditions.[18][19][20] Further research will be critical to fully validate these therapeutic strategies and translate them into clinical practice.

References

- 1. Frontiers | CC Chemokine Ligand 20 and Its Cognate Receptor CCR6 in Mucosal T Cell Immunology and Inflammatory Bowel Disease: Odd Couple or Axis of Evil? [frontiersin.org]

- 2. Expression of CCL20 and Its Corresponding Receptor CCR6 Is Enhanced in Active Inflammatory Bowel Disease, and TLR3 Mediates CCL20 Expression in Colonic Epithelial Cells | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. CCR6-CCL20 axis as a therapeutic target for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCR6 and CCL20: emerging players in the pathogenesis of rheumatoid arthritis | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. CCR6 and CCL20: emerging players in the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of the CCR6-CCL20 Axis: A Potential Therapeutic Target in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. Role of CCL20/CCR6 and the ERK signaling pathway in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The CCL20 and CCR6 axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CCR6 as a possible therapeutic target in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. minervamedica.it [minervamedica.it]

- 15. The Chemokine, CCL20, and Its Receptor, CCR6, in the Pathogenesis and Treatment of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Expression of CC chemokine ligand 20 and CC chemokine receptor 6 mRNA in patients with psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulation of the CCR6-CCL20 Axis: A Potential Therapeutic Target in Inflammation and Cancer [mdpi.com]

- 19. Discovery of small-molecules targeting the CCL20/CCR6 axis as first-in-class inhibitors for inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Chemotaxis assay [bio-protocol.org]

- 22. The Effects of the CCR6/CCL20 Biological Axis on the Invasion and Metastasis of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 24. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. mybiosource.com [mybiosource.com]

- 27. mybiosource.com [mybiosource.com]

- 28. bioworlde.com [bioworlde.com]

- 29. chondrex.com [chondrex.com]

- 30. Expression of CCL20 and Its Corresponding Receptor CCR6 Is Enhanced in Active Inflammatory Bowel Disease, and TLR3 Mediates CCL20 Expression in Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Modulation of the CCR6-CCL20 Axis: A Potential Therapeutic Target in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

"CCR6 inhibitor 1" chemical properties and IUPAC name

For researchers and professionals in drug development, C-C chemokine receptor 6 (CCR6) has emerged as a significant therapeutic target in a range of autoimmune diseases and cancers. This guide provides a comprehensive overview of a potent and selective antagonist, CCR6 inhibitor 1, detailing its chemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Properties and Identification

This compound is a small molecule antagonist designed for high-affinity binding to the CCR6 receptor. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-[4-[4-[[5-(trifluoromethyl)-2-pyridinyl]amino]cyclohexyl]sulfonylphenyl]pyridine-2-carboxamide | |

| Molecular Formula | C₂₄H₂₃F₃N₄O₃S | [1] |

| Molecular Weight | 504.5 g/mol | [1] |

| CAS Number | 2437547-04-9 | |

| ChEMBL ID | CHEMBL4248604 | [1] |

| PubChem CID | 134817249 | [1] |

Biological Activity and Selectivity

This compound demonstrates high potency and selectivity for the CCR6 receptor. Its inhibitory activity has been quantified through half-maximal inhibitory concentration (IC₅₀) values, which are crucial for assessing its potential as a therapeutic agent. The compound shows significantly less activity against other chemokine receptors, highlighting its specific mechanism of action.

| Target | Species | IC₅₀ (nM) | Reference |

| CCR6 | Human | 6 | [1][2] |

| CCR6 | Monkey | 0.45 | [1][2] |

| CCR1 | Human | > 30000 | [1][2] |

| CCR7 | Human | 9400 | [1][2] |

Mechanism of Action: The CCL20-CCR6 Signaling Axis

This compound exerts its effects by blocking the interaction between CCR6 and its unique chemokine ligand, CCL20 (also known as macrophage inflammatory protein-3 alpha or MIP-3α). This interaction is a key driver of immune cell migration and is implicated in the pathogenesis of various inflammatory conditions and the progression of certain cancers.

The binding of CCL20 to CCR6, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade. A critical component of this pathway is the activation of the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. The phosphorylation of ERK (p-ERK) leads to the transcription of genes involved in cell proliferation, survival, and migration. By inhibiting the initial ligand-receptor interaction, this compound effectively blocks the subsequent phosphorylation of ERK, thereby mitigating the pro-inflammatory and pro-migratory effects of the CCL20-CCR6 axis.[1][2]

Caption: The CCL20-CCR6 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for key in vitro assays to evaluate the efficacy of this compound. These should be optimized for specific cell lines and experimental conditions.

This assay is used to assess the ability of this compound to block the migration of CCR6-expressing cells towards a CCL20 gradient.

Materials:

-

CCR6-expressing cells (e.g., human B cells, Th17 cells, or a transfected cell line)

-

Transwell inserts (typically with a 5 or 8 µm pore size)

-

24-well plates

-

Cell culture medium (e.g., RPMI-1640) with low serum

-

Recombinant human CCL20

-

This compound

-

Fixation solution (e.g., methanol or paraformaldehyde)

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Cotton swabs

-

Microscope

Procedure:

-

Preparation:

-

Starve CCR6-expressing cells in low-serum medium for 2-4 hours prior to the assay.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the low-serum medium.

-

-

Assay Setup:

-

Add medium containing CCL20 (chemoattractant) to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in low-serum medium containing the desired concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the migratory capacity of the cells (typically 3-24 hours).

-

-

Analysis:

-

After incubation, remove the Transwell inserts.

-

Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane.

-

Stain the migrated cells.

-

Wash the inserts to remove excess stain.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Alternatively, the dye can be eluted and the absorbance measured to quantify migration.

-

This assay determines the effect of this compound on the CCL20-induced phosphorylation of ERK.

Materials:

-

CCR6-expressing cells

-

Cell culture medium

-

Recombinant human CCL20

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate CCR6-expressing cells and allow them to adhere.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with CCL20 for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Re-probing for Total ERK:

-

Strip the membrane of the bound antibodies.

-

Re-probe the membrane with the primary antibody against t-ERK to ensure equal protein loading.

-

Quantify the band intensities and express the level of p-ERK relative to t-ERK.

-

References

CCR6 Inhibitor 1: A Small Molecule Antagonist for Autoimmune Diseases and Cancer Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CCR6 Inhibitor 1, also identified as Compound 35, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2] This technical guide provides a comprehensive overview of its mechanism of action, in vitro efficacy, and the experimental protocols utilized for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CCR6/CCL20 signaling axis in various pathologies, including autoimmune diseases and cancer.[1][3][4]

The CCR6 receptor and its exclusive ligand, CCL20, play a pivotal role in the migration and recruitment of various immune cells, including Th17 cells, regulatory T cells (Tregs), B cells, and dendritic cells, to sites of inflammation.[5][6] Dysregulation of the CCR6/CCL20 axis is implicated in the pathogenesis of numerous inflammatory and autoimmune disorders such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease, as well as in cancer progression.[5][7][8] Consequently, the development of small molecule inhibitors targeting CCR6 represents a promising therapeutic strategy.[7]

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₄H₂₃F₃N₄O₃S |

| Molecular Weight | 504.5 g/mol |

| IUPAC Name | 4-[4-[4-[[5-(trifluoromethyl)-2-pyridinyl]amino]cyclohexyl]sulfonylphenyl]pyridine-2-carboxamide |

| CAS Number | 2437547-04-9 |

Mechanism of Action

This compound functions as a selective antagonist of the CCR6 receptor. Upon binding of its ligand CCL20, CCR6 initiates a signaling cascade through Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling also involves the activation of downstream pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK).[1][2]

This compound effectively blocks these downstream signaling events. A key indicator of its antagonistic activity is the marked inhibition of ERK phosphorylation, a critical step in the signal transduction pathway that leads to cellular responses like migration and proliferation.[1][2]

In Vitro Efficacy

The inhibitory activity of this compound has been characterized through various in vitro assays, demonstrating its potency and selectivity.

Receptor Binding and Signaling

| Assay | Species | IC₅₀ |

| CCR6 Gi Signal | Human | 6.0 nM |

| CCR6 Gi Signal | Monkey | 0.45 nM |

| CCR1 | Human | >30,000 nM |

| CCR7 | Human | 9,400 nM |

Table 1: Inhibitory activity of this compound on Gi signaling in CHO cells transfected with human or monkey CCR6, and selectivity against other human chemokine receptors.[2][3]

Cell Migration

| Assay | Cell Type | IC₅₀ |

| CCL20-induced Migration | Human CCR6-transfected CHO cells | <30 nM |

| CCL20-induced Migration | Human B cells | Potent Inhibition |

Table 2: Inhibitory activity of this compound on CCL20-induced cell migration.[3][9][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

CCR6 Gi Signal Assay

This assay measures the inhibition of CCL20-induced Gi protein signaling in Chinese Hamster Ovary (CHO) cells stably expressing human or monkey CCR6. The assay quantifies the decrease in forskolin-stimulated cAMP accumulation upon receptor activation.

Materials:

-

Human or monkey CCR6-transfected CHO cells

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

-

Forskolin

-

CCL20

-

This compound

-

cAMP detection kit (e.g., LANCE Ultra cAMP Kit)

Protocol:

-

Cell Preparation: Culture CCR6-transfected CHO cells to 80-90% confluency. Harvest and resuspend the cells in assay buffer to the desired concentration.

-

Compound Treatment: Add serial dilutions of this compound to the cell suspension and incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Agonist Stimulation: Add a fixed concentration of CCL20 (typically EC₈₀) to the cell-compound mixture, followed immediately by the addition of forskolin. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of the CCL20-induced decrease in forskolin-stimulated cAMP levels for each concentration of this compound and determine the IC₅₀ value.

CCL20-Induced Cell Migration Assay

This assay assesses the ability of this compound to block the chemotactic response of cells towards a CCL20 gradient. A common method is the Transwell migration assay.

Materials:

-

Human B cells or CCR6-transfected CHO cells

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

-

Recombinant human CCL20

-

This compound

-

Transwell inserts (with appropriate pore size, e.g., 5 µm)

-

24-well plate

-

Cell counting method (e.g., flow cytometry or manual counting)

Protocol:

-

Cell Preparation: Isolate human B cells or harvest CCR6-transfected CHO cells and resuspend them in chemotaxis medium.

-

Compound Pre-incubation: Incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

-

Assay Setup: Add chemotaxis medium containing CCL20 to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells.

-

Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow cell migration (e.g., 3-4 hours).

-

Cell Quantification: Collect the cells that have migrated to the lower chamber and count them using a flow cytometer or by manual counting with a hemocytometer.

-

Data Analysis: Determine the percentage of migrating cells relative to the vehicle control and calculate the IC₅₀ value for this compound.

ERK Phosphorylation Assay (Western Blot)

This assay is used to determine the effect of this compound on the phosphorylation of ERK1/2 in response to CCL20 stimulation.

Materials:

-

Human primary cells (e.g., B cells) or CCR6-expressing cell line

-

Cell culture medium

-

Recombinant human CCL20

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Starvation: Culture cells to the desired confluency. For cell lines, serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Compound Treatment: Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 1 hour).

-

CCL20 Stimulation: Stimulate the cells with CCL20 for a short period (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against t-ERK to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal and compare the levels of ERK phosphorylation across different treatment groups.

Pharmacokinetics and In Vivo Efficacy

The initial publication on this compound describes it as having good pharmacokinetic properties.[1][5] However, detailed in vivo pharmacokinetic and efficacy data for this specific compound are not extensively available in the public domain. Generally, small molecule CCR6 antagonists are being investigated in various preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) and imiquimod-induced psoriasis, where they have shown the potential to reduce disease severity by inhibiting the infiltration of pathogenic immune cells.[1][3]

Conclusion

This compound (Compound 35) is a highly potent and selective small molecule antagonist of the CCR6 receptor. Its ability to effectively block CCL20-induced Gi signaling, cell migration, and ERK phosphorylation in vitro makes it a valuable research tool for investigating the role of the CCR6/CCL20 axis in health and disease. Further studies are warranted to fully elucidate its pharmacokinetic profile and in vivo efficacy, which will be crucial for its potential development as a therapeutic agent for autoimmune disorders and cancer.

References

- 1. Essential role for CCR6 in certain inflammatory diseases demonstrated using specific antagonist and knockin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel series of potent and selective CCR6 inhibitors as biological probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]

- 5. Essential role for CCR6 in certain inflammatory diseases demonstrated using specific antagonist and knockin mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of CCL20/CCR6 and the ERK signaling pathway in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Preclinical Data for CCR6 Inhibitor IDOR-1117-2520: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for IDOR-1117-2520, a potent and selective small-molecule antagonist of the C-C chemokine receptor type 6 (CCR6). As "CCR6 inhibitor 1" is a non-specific designation, this document utilizes the publicly available data for IDOR-1117-2520 as a representative example of a clinical-stage CCR6 inhibitor. This compound is currently under evaluation in Phase I clinical trials for immune-mediated disorders.[1][2]

The interaction between CCR6 and its exclusive ligand, CCL20, is a critical driver in the migration and recruitment of T helper 17 (Th17) cells and other immune cells to sites of inflammation.[2][3] This axis is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis.[3][4][5] Consequently, inhibiting CCR6 signaling is a promising therapeutic strategy for these conditions.[4][6]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for IDOR-1117-2520.

Table 1: In Vitro Activity and Selectivity

| Parameter | Assay | Value | Species | Notes |

| Potency | ||||

| Receptor Internalization IC50 | Cellular Assay | 20 nM | Human | Measures the ability of the compound to induce internalization of the CCR6 receptor.[1] |

| FLIPR IC50 | Calcium Mobilization | 62.9 nM | Human | Functional assay measuring inhibition of CCL20-induced calcium flux.[1] |

| Selectivity & Safety | ||||